N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide
Overview
Description
N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C12H6Cl3F3N4O and its molecular weight is 385.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar trifluoromethylpyridine structures have been found to interact with various proteins and enzymes, playing significant roles in biological systems .
Mode of Action
Trifluoromethylpyridine derivatives are known to exhibit a variety of biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They can interact with their targets, leading to changes in the biological system.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to enhance bioavailability and metabolic stability .
Result of Action
Trifluoromethylpyridine derivatives are known to exhibit a variety of biological activities, which could lead to various molecular and cellular effects .
Properties
IUPAC Name |
2,5-dichloro-N'-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O/c13-5-1-7(9(15)19-3-5)11(23)22-21-10-8(12(16,17)18)2-6(14)4-20-10/h1-4H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIURYSNTBYIDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)NNC2=C(C=C(C=N2)Cl)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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